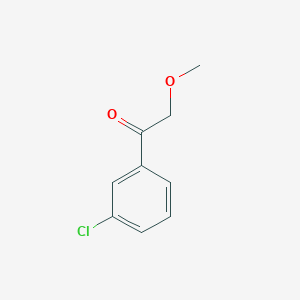

1-(3-Chlorophenyl)-2-methoxyethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-Chlorophenyl)-2-methoxyethanone, also known as 3-chloroacetophenone (3-CAP) or mace, is a synthetic compound that is used in a variety of applications in the scientific and medical fields. It is an alkyl halide with a molecular formula of C8H7ClO and a molecular weight of 156.58 g/mol. 3-CAP has been used in the synthesis of various drugs, as a reagent in organic synthesis, and as a component of chemical warfare agents.

Aplicaciones Científicas De Investigación

Optical Properties and Applications

The study by Mostaghni, Shafiekhani, and Madadi Mahani (2022) explored compounds with nonlinear optical properties for use in optical devices, highlighting the significance of such compounds in advancing optical technology. Their research demonstrated that certain compounds exhibit significant nonlinear optical properties, making them suitable for studies and applications in optical devices (Mostaghni, Shafiekhani, & Madadi Mahani, 2022).

Synthetic Organic Chemistry

Plíštil et al. (2006) investigated the photochemistry of 2-alkoxymethyl-5-methylphenacyl chloride and benzoate, revealing a pathway for high chemical yield reactions. This research demonstrates the compound's utility in synthetic organic chemistry, particularly in producing 3-alkoxy-6-methylindan-1-ones and other photoproducts, offering a methodological advancement for synthetic chemists (Plíštil et al., 2006).

Molecular Docking and Quantum Chemical Calculations

Viji et al. (2020) conducted molecular docking and quantum chemical calculations on a molecule related to 1-(3-Chlorophenyl)-2-methoxyethanone, offering insights into its potential biological effects and interaction with proteins. Their findings contribute to the understanding of molecular interactions at the quantum level, which is crucial for the development of new materials and drugs (Viji et al., 2020).

Corrosion Inhibition

Olasunkanmi and Ebenso (2019) examined the effectiveness of propanone derivatives as inhibitors of mild steel corrosion in hydrochloric acid. Their research indicates that these compounds can significantly reduce the corrosion rate, suggesting their application in protecting industrial materials (Olasunkanmi & Ebenso, 2019).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 1-(3-chlorophenyl)piperazine , have been found to interact with the 5-HT2C receptor . This receptor is a subtype of the serotonin receptor, which plays a crucial role in neurotransmission and is involved in various physiological processes such as mood regulation, appetite, and sleep .

Mode of Action

Based on the related compound 1-(3-chlorophenyl)piperazine, it can be inferred that it might interact with its targets through a mechanism involving binding to the 5-ht2c receptor . This interaction could lead to changes in the receptor’s activity, potentially influencing serotonin-mediated signal transmission .

Biochemical Pathways

Given its potential interaction with the 5-ht2c receptor, it could be involved in modulating serotonin signaling pathways . Serotonin is a key neurotransmitter that regulates various physiological processes, and alterations in its signaling pathways can have significant downstream effects.

Pharmacokinetics

A related compound, 1-(3-chlorophenyl)piperazine, is known to be metabolized in the liver . The pharmacokinetic properties of a compound significantly impact its bioavailability and therapeutic efficacy.

Result of Action

Based on the potential interaction with the 5-ht2c receptor, it could influence serotonin-mediated signal transmission, potentially affecting mood, appetite, and sleep .

Propiedades

IUPAC Name |

1-(3-chlorophenyl)-2-methoxyethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-12-6-9(11)7-3-2-4-8(10)5-7/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXTKLBZRUOMROT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)C1=CC(=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chlorophenyl)-2-methoxyethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-bromo-2-(4-fluorophenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2476805.png)

![3-[(4-chlorophenyl)methyl]-8-(3,5-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2476808.png)

![4-(4-fluorophenyl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2476812.png)

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2476814.png)

![5-(2-Fluorophenyl)sulfonyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2476815.png)

![3-isobutyl-1,6,7-trimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2476817.png)

![4-[(4-Methylphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2476819.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B2476825.png)